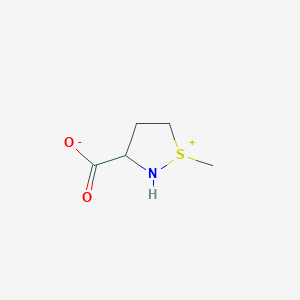
Dehydromethionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydromethionine, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339318. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomarker for Oxidative Stress
DHM has been identified as a potential biomarker for oxidative stress, particularly in inflammatory diseases. Research indicates that DHM can be formed through the reaction of methionine with hypochlorous acid (HOCl) and other reactive halogen species produced by neutrophils during inflammation. This process suggests that DHM may serve as an indicator of myeloperoxidase-induced oxidative stress, which is associated with various inflammatory conditions .
Case Study: Inflammatory Diseases
A study reported that elevated levels of DHM were observed in patients with inflammatory diseases, indicating its potential utility in clinical diagnostics. The ability to measure DHM levels could provide insights into the oxidative status of patients and aid in monitoring disease progression or treatment efficacy .
Mechanistic Insights into Protein Oxidation
DHM formation occurs through the oxidation of methionine residues in proteins, leading to significant changes in protein structure and function. The conversion of methionine to DHM involves the generation of a five-membered isothiazolidinium heterocycle, which can alter protein activity and stability.
Research Findings
- Oxidative Modifications : Studies have shown that DHM can be produced in high yields when proteins containing methionine are exposed to reactive oxidants like singlet molecular oxygen and hypohalous acids. For instance, reactions involving ubiquitin and other peptides demonstrated substantial DHM formation under specific oxidative conditions .
- Impact on Protein Function : The presence of DHM can affect the biological functions of proteins, including their interactions with other molecules, enzymatic activities, and overall stability. This highlights the importance of understanding DHM's role in cellular processes and disease mechanisms .
Therapeutic Implications
Given its role in oxidative stress and protein modification, DHM may have therapeutic implications. Understanding its formation and effects could lead to the development of strategies aimed at mitigating oxidative damage in various diseases.
Potential Applications
- Antioxidant Strategies : Research into compounds that can prevent or reverse the oxidation of methionine to DHM may offer new avenues for therapeutic interventions in oxidative stress-related diseases .
- Diagnostic Tools : The measurement of DHM levels could be integrated into diagnostic assays to assess oxidative stress in clinical settings, potentially guiding treatment decisions for inflammatory diseases .
Comparative Data Table
The following table summarizes key findings related to the formation and implications of this compound:
化学反応の分析
Reaction Mechanisms with Biological Oxidants
DHM forms primarily through reactions of N-terminal methionine residues with electrophilic halogenating agents (e.g., HOCl, HOBr) or singlet molecular oxygen (1O2).
Key Pathways:
-
Hypohalous Acids (HOCl/HOBr):
Methionine reacts via a two-step process: -
Singlet Oxygen (1O2^1\text{O}_21O2):
1O2 generates DHM through a radical-free mechanism, with yields comparable to HOBr under physiological pH (7.4) . -
Other Oxidants (H2_22O2_22, ONOO−^-−):
These agents exclusively produce methionine sulfoxide (MetO) via two-electron oxidation, lacking the electrophilic halogenation required for DHM formation .
Quantitative Yields Under Varied Conditions
Reaction outcomes depend on oxidant type, pH, and methionine positioning (free vs. peptide-bound).
Table 1: DHM vs. MetO Yields from Methionine Oxidation
| Oxidant | DHM Yield (%) | MetO Yield (%) | Conditions |
|---|---|---|---|
| HOCl | 44 | 56 | pH 7.4, 20°C |
| HOBr | 74–78 | 22–26 | pH 7.4, 20°C |
| 1O2 | 70–85 | 15–30 | pH 7.4, H2O |
| I3− | 97 | 3 | pH 7.4, 20°C |
| H2O2 | 0 | 100 | pH 7.4, 20°C |
Free Methionine vs. Peptide-Bound Methionine
-
N-Terminal Methionine (Peptides/Proteins):
DHM forms efficiently due to proximity of the α-amine group, enabling cyclization. Example: -
Internal Methionine (Amide-Bound):
Only MetO forms, as the amide nitrogen lacks nucleophilicity for cyclization .
pH Dependence
-
Acidic Conditions (pH 5): DHM yields decrease due to protonation of the α-amine, hindering cyclization .
-
Alkaline Conditions (pH 9): Higher DHM yields observed with 1O2, likely due to enhanced nucleophilicity .
Analytical Methods for Characterization
-
1H^1\text{H}1H NMR Spectroscopy:
Distinct chemical shifts for DHM (δ=2.8–3.1 ppm for S–CH3) and MetO (δ=2.6–2.7 ppm) enable quantification . -
Isotopic Labeling (H_2$$$$^{18}O):
Confirmed 1O2-mediated DHM formation without water incorporation, distinguishing it from halogenic pathways .
Biological Relevance as a Biomarker
DHM’s stability and specificity for halogenating agents/1O2 make it a candidate biomarker for:
Table 2: DHM Formation Efficiency in Proteins
| Oxidant | DHM Yield in Ubiquitin (%) |
|---|---|
| HOCl | 43 |
| HOBr | 76 |
| 1O2 | 85 |
This synthesis underscores DHM’s dual origin from both enzymatic (MPO-derived HOCl/HOBr) and non-enzymatic (1O2) pathways, necessitating context-specific interpretation in biomarker studies. Future research should address DHM’s metabolic fate and tissue-specific accumulation.
特性
CAS番号 |
17575-30-3 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.2 g/mol |
IUPAC名 |
1-methyl-1,2-thiazolidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C5H9NO2S/c1-9-3-2-4(6-9)5(7)8/h4,6H,2-3H2,1H3 |
InChIキー |
QIQGSRUNFMOWCE-UHFFFAOYSA-N |
SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
正規SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
Key on ui other cas no. |
17575-30-3 |
同義語 |
dehydromethionine S-methylisothiazolidine-3-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















